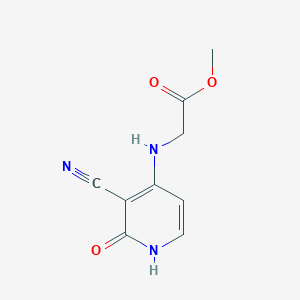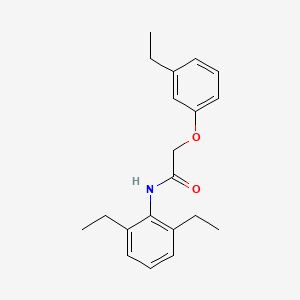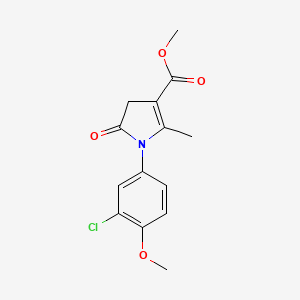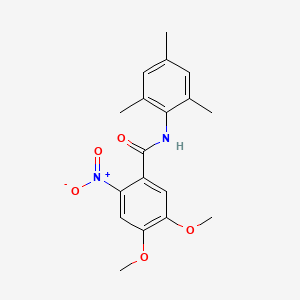
methyl N-(3-cyano-2-oxo-1,2-dihydro-4-pyridinyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"Methyl N-(3-cyano-2-oxo-1,2-dihydro-4-pyridinyl)glycinate" is a chemical compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure has attracted attention for the study of its synthesis, properties, and reactions.
Synthesis Analysis
The synthesis of related pyridinyl compounds often involves multi-step reactions, including methods like 1,3-dipolar cycloaddition reactions and intramolecular cyclization. For instance, Konda et al. (1999) and Konda-Yamada et al. (2005) describe the efficient synthesis of (pyrrolidin-2-ylidene)glycinates using intramolecular 1,3-dipolar cycloaddition of azide and olefin as key reactions (Konda et al., 1999); (Konda-Yamada et al., 2005).
Molecular Structure Analysis
The molecular structure of pyridinyl derivatives is characterized by their aromatic ring and the attached functional groups. Studies like that of Gerhardt & Bolte (2015) have analyzed the crystal structures of related compounds, revealing how functional groups influence molecular conformation and intermolecular interactions (Gerhardt & Bolte, 2015).
Chemical Reactions and Properties
Pyridinyl compounds undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. The study by Moore et al. (2010) demonstrates how pyridinone derivatives can form complexes with lanthanides, indicating a broad range of chemical reactivity and potential for forming new compounds (Moore et al., 2010).
Physical Properties Analysis
The physical properties of pyridinyl derivatives, like solubility and crystal structure, are influenced by their molecular arrangement and functional groups. Studies like that of Dobbin et al. (1993) offer insights into how the structure affects hydrogen bonding and other physical characteristics (Dobbin et al., 1993).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are essential for understanding the applications of pyridinyl compounds. Research by Nitta et al. (2005) on pyridinophane derivatives provides a basis for understanding the dynamic properties and structural characteristics, which are crucial for predicting the behavior of related compounds (Nitta et al., 2005).
Propriétés
IUPAC Name |
methyl 2-[(3-cyano-2-oxo-1H-pyridin-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-15-8(13)5-12-7-2-3-11-9(14)6(7)4-10/h2-3H,5H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQACFMAFJLHQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C(=O)NC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5633841.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]acetamide](/img/structure/B5633848.png)
![(4-bromophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5633855.png)




![3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5633903.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5633910.png)
![2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione](/img/structure/B5633913.png)
![1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5633923.png)

![8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633953.png)
